molecular formula C20H20N2O3 B11164660 4-{[2-(5-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate

4-{[2-(5-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate

Cat. No.: B11164660
M. Wt: 336.4 g/mol
InChI Key: NMOPCJINQLWSMR-UHFFFAOYSA-N
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Description

4-{[2-(5-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(5-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate typically involves multiple steps. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The resulting indole derivative is then subjected to further functionalization to introduce the carbamoyl and acetate groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(5-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-{[2-(5-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-(5-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-(5-methyl-1H-indol-3-yl)ethyl]carbamoyl}phenyl acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of an indole ring with carbamoyl and acetate groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

[4-[2-(5-methyl-1H-indol-3-yl)ethylcarbamoyl]phenyl] acetate

InChI

InChI=1S/C20H20N2O3/c1-13-3-8-19-18(11-13)16(12-22-19)9-10-21-20(24)15-4-6-17(7-5-15)25-14(2)23/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)

InChI Key

NMOPCJINQLWSMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)OC(=O)C

Origin of Product

United States

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